REACTION_CXSMILES
|
[NH:1]1[C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][C:3]2[CH2:11][CH2:12][CH2:13][C:2]1=2.C1C[O:17]CC1.O>C1COCC1>[O:17]=[C:13]1[C:2]2[NH:1][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][C:3]=2[CH2:11][CH2:12]1 |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1C2=C(C=C1C(=O)OCC)CCC2
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1.O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
After stirring for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
was continued at rt
|
Type
|
ADDITION
|
Details
|
Silica gel was added
|
Type
|
CUSTOM
|
Details
|
the silica gel-imbedded material was purified by flash chromatography (0-60% EtOAc/Heptane)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC2=C1NC(=C2)C(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 270 mg | |
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |